molecular formula C18H17NO3 B15249885 1-(Butylamino)-4-hydroxyanthraquinone CAS No. 63768-01-4

1-(Butylamino)-4-hydroxyanthraquinone

Cat. No.: B15249885
CAS No.: 63768-01-4
M. Wt: 295.3 g/mol
InChI Key: MLZFWBQTQKBDSJ-UHFFFAOYSA-N
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Description

1-(Butylamino)-4-hydroxyanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. This particular compound is characterized by the presence of a butylamino group and a hydroxyl group attached to the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylamino)-4-hydroxyanthraquinone typically involves the following steps:

    Nitration: Anthraquinone is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amino groups.

    Alkylation: The amino groups are alkylated with butylamine to form the butylamino derivative.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by alkylation and hydroxylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Butylamino)-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The butylamino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones are the major products.

    Reduction: Hydroquinones are formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylamino)-4-hydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-4-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butylamino)-4-methoxyanthraquinone
  • 1-(Butylamino)-4-chloroanthraquinone
  • 1-(Butylamino)-4-nitroanthraquinone

Uniqueness

1-(Butylamino)-4-hydroxyanthraquinone is unique due to the presence of both butylamino and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the butylamino group influences its lipophilicity and interaction with biological membranes.

Properties

IUPAC Name

1-(butylamino)-4-hydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-3-10-19-13-8-9-14(20)16-15(13)17(21)11-6-4-5-7-12(11)18(16)22/h4-9,19-20H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZFWBQTQKBDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213213
Record name 1-(Butylamino)-4-hydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63768-01-4
Record name 1-(Butylamino)-4-hydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63768-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butylamino)-4-hydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063768014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butylamino)-4-hydroxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(butylamino)-4-hydroxyanthraquinone
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